8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1245648-97-8
VCID: VC0170921
InChI: InChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
SMILES: C1=CN2C(=NC(=N2)N)C(=C1)I
Molecular Formula: C6H5IN4
Molecular Weight: 260.038

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS No.: 1245648-97-8

Cat. No.: VC0170921

Molecular Formula: C6H5IN4

Molecular Weight: 260.038

* For research use only. Not for human or veterinary use.

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine - 1245648-97-8

Specification

CAS No. 1245648-97-8
Molecular Formula C6H5IN4
Molecular Weight 260.038
IUPAC Name 8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Standard InChI InChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Standard InChI Key TWHJYZNVKBUSQM-UHFFFAOYSA-N
SMILES C1=CN2C(=NC(=N2)N)C(=C1)I

Introduction

Chemical Properties and Structure

8-Iodo- triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound characterized by a fused ring system consisting of a triazole and a pyridine ring. This structure contributes significantly to its chemical behavior and potential biological interactions. The compound is identified by the CAS number 1245648-97-8 and has a molecular weight of 260.038 g/mol.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of the compound:

PropertyValue
CAS Number1245648-97-8
Molecular FormulaC₆H₅IN₄
Molecular Weight260.038 g/mol
IUPAC Name8-iodo- triazolo[1,5-a]pyridin-2-amine
Standard InChIInChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Standard InChIKeyTWHJYZNVKBUSQM-UHFFFAOYSA-N
SMILESC1=CN2C(=NC(=N2)N)C(=C1)I

Physical and Chemical Properties

The compound exhibits moderate to high solubility in polar organic solvents, which is a common characteristic for nitrogen-containing heterocycles . The presence of the amine group in the structure enables hydrogen bonding, which can influence its solubility profile and interactions with biological targets . Additionally, the triazole moiety contributes to the compound's stability and affects its electronic properties, which are important considerations in both chemical synthesis and biological applications .

The iodine atom at the 8-position serves as a reactive site that can undergo various substitution reactions, making this compound versatile for chemical modifications and derivatization. This reactivity is particularly valuable in medicinal chemistry, where structural modifications are often employed to optimize biological activity and pharmacokinetic properties.

Synthesis and Reactivity

Reactivity Profile

The reactivity of 8-Iodo- triazolo[1,5-a]pyridin-2-amine is primarily determined by two key functional groups:

  • The iodo group at the 8-position can participate in various substitution reactions, including nucleophilic substitutions and metal-catalyzed coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules.

  • The amino group at the 2-position can engage in condensation reactions with carbonyl compounds, acylation reactions, and other transformations typical of primary amines. This functionality provides additional opportunities for chemical modification and the creation of derivative compounds.

The combination of these reactive sites makes 8-Iodo- triazolo[1,5-a]pyridin-2-amine a versatile building block for the synthesis of libraries of compounds with potential biological activity.

Biological and Pharmaceutical Applications

Structure-Activity Relationships

The presence of the halogen substituent (iodine) in 8-Iodo- triazolo[1,5-a]pyridin-2-amine can enhance its bioavailability and interaction with biological targets. Halogenated compounds often exhibit improved membrane permeability and binding affinity to protein targets compared to their non-halogenated counterparts. Additionally, the amine group can engage in hydrogen bonding interactions with amino acid residues in protein binding sites, potentially contributing to the compound's biological activity .

Research on related triazolopyridine compounds suggests that modifications to the core structure can significantly influence biological activity, highlighting the importance of structure-activity relationship studies in optimizing these compounds for specific therapeutic applications .

QuantityPrice (EUR)
100 mg174.00
250 mg200.00
1 g683.00

Additional suppliers may offer the compound at different price points, and bulk purchases may be available for larger-scale applications .

Research Applications and Future Directions

Future Research Opportunities

Future research directions for 8-Iodo- triazolo[1,5-a]pyridin-2-amine may include:

  • Comprehensive evaluation of its biological activities across various targets and disease models

  • Investigation of its potential as a building block for more complex bioactive molecules

  • Development of improved synthetic routes to facilitate large-scale production

  • Exploration of structure-activity relationships through the creation of derivative compounds

Given the growing interest in heterocyclic compounds for pharmaceutical applications, 8-Iodo- triazolo[1,5-a]pyridin-2-amine represents a promising scaffold for continued research and development efforts.

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